4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a thiazole ring substituted with a 4-fluorophenylmethyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. For this compound, the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under these conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The process would also involve rigorous purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a chloro substitution.
4-Fluorothioanisole: Contains a fluorophenyl group but lacks the thiazole ring.
Uniqueness
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the thiazole ring with the fluorophenyl group enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9;/h1-4,6H,5H2,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBURLKDGQEPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC(=N2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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